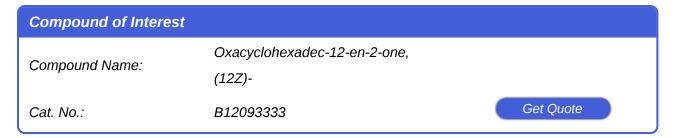




Application Notes and Protocols for (12Z)-Oxacyclohexadec-12-en-2-one

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is based on publicly available data. (12Z)-Oxacyclohexadec-12-en-2-one is primarily documented as a fragrance ingredient.[1] Data regarding its use as a research chemical in drug development or for the investigation of specific biological signaling pathways is limited. The provided toxicological data and protocols are based on its assessment for safety as a fragrance ingredient.

Chemical Identification and Properties

(12Z)-Oxacyclohexadec-12-en-2-one is a macrocyclic lactone.[1] Its identity and key chemical properties are summarized below.



Property	Value	Reference
IUPAC Name	(12Z)-1-oxacyclohexadec-12- en-2-one	[1]
CAS Number	111879-79-9	[1][2]
Molecular Formula	C15H26O2	[1][2]
Molecular Weight	238.37 g/mol	[1][2]
Synonyms	(Z)-12-musk decenone, (Z)- habanolide	[3]
XLogP3-AA (Lipophilicity)	5.2	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	2	[1]
Topological Polar Surface Area	26.3 Ų	[1]

Toxicological Profile

The safety of oxacyclohexadecen-2-one (which includes the 12Z-isomer) has been evaluated by the Research Institute for Fragrance Materials (RIFM). The key findings from the safety assessment are summarized below.[4]



Endpoint	Result	Reference
Genotoxicity	Not genotoxic	[4]
Repeated Dose Toxicity	NOAEL = 1000 mg/kg/day	[4]
Reproductive Toxicity	NOAEL = 1000 mg/kg/day	[4]
Skin Sensitization	NESIL = 7500 μg/cm²	[4]
Phototoxicity/Photoallergenicit y	Not expected to be phototoxic/photoallergenic	[4]
Local Respiratory Toxicity	Exposure is below the TTC (1.4 mg/day)	[4]

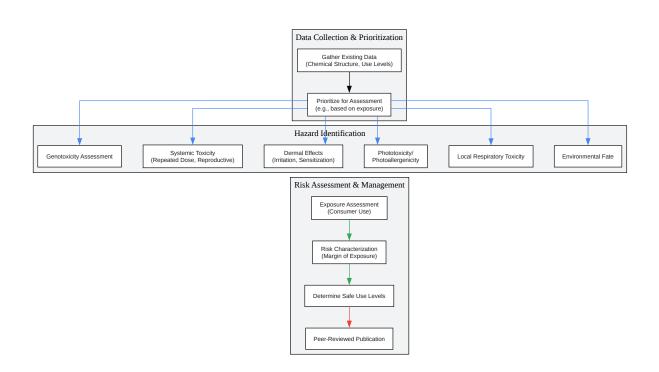
NOAEL: No Observed Adverse Effect Level NESIL: No Expected Sensitization Induction Level TTC: Threshold of Toxicological Concern

The E-isomer is noted to be very toxic to aquatic life with long-lasting effects.[5]

Logical Workflow: Fragrance Ingredient Safety Assessment

As specific signaling pathways for (12Z)-Oxacyclohexadec-12-en-2-one are not documented, the following diagram illustrates the general workflow for the safety assessment of a fragrance ingredient, as conducted by institutions like RIFM.[6][7][8]





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Workflow for fragrance ingredient safety assessment.

Experimental Protocols



Given the skin sensitization potential identified in toxicological assessments, a representative protocol for the Murine Local Lymph Node Assay (LLNA) is provided below. This is a standard method for evaluating the skin sensitization potential of a chemical.[9][10][11]

Protocol: Murine Local Lymph Node Assay (LLNA)

Objective: To determine the skin sensitization potential of a test article by measuring lymphocyte proliferation in the draining auricular lymph nodes.

Materials:

- Test article: (12Z)-Oxacyclohexadec-12-en-2-one
- Vehicle: Acetone:Olive Oil (4:1 v/v) or other suitable vehicle
- Positive Control: Hexyl cinnamic aldehyde (HCA)
- Animals: CBA/Ca or CBA/J mice, female, 8-12 weeks old
- [3H]-methyl thymidine
- Phosphate-buffered saline (PBS)
- · Scintillation fluid and vials
- Homogenizer
- Pipettes, syringes, and other standard laboratory equipment

Experimental Workflow Diagram:





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Experimental workflow for the Murine Local Lymph Node Assay (LLNA).

Procedure:

- Animal Groups:
 - Divide mice into groups (n=4-5 per group).
 - Group 1: Vehicle control.
 - Group 2-4: Test article at three different concentrations (e.g., 10%, 25%, 50% w/v).
 - Group 5: Positive control (e.g., 25% HCA).
- Test Article Application (Days 1, 2, and 3):
 - Apply 25 μL of the appropriate solution to the dorsal surface of each ear of each mouse once daily.
- Rest Period (Days 4 and 5):
 - No treatment is administered.
- Lymphocyte Proliferation Labeling (Day 6):
 - o Inject 250 μL of sterile PBS containing 20 μCi of [3 H]-methyl thymidine into each mouse via the tail vein.[9]
- Sample Collection (Day 6):
 - Five hours after the injection of [³H]-methyl thymidine, euthanize the mice by CO₂ asphyxiation.[9]
 - Carefully excise the auricular lymph nodes from both ears of each mouse and place them in PBS.
- Sample Processing:



- Prepare a single-cell suspension of the lymph node cells for each mouse by gentle mechanical homogenization.
- Precipitate the DNA with trichloroacetic acid and wash.
- Lyse the cells and add the lysate to scintillation fluid.
- Data Analysis:
 - Measure the radioactivity (Disintegrations Per Minute, DPM) for each sample using a liquid scintillation counter.
 - Calculate the Stimulation Index (SI) for each group by dividing the mean DPM of the test group by the mean DPM of the vehicle control group.
 - An SI value ≥ 3 is generally considered a positive result, indicating a sensitization potential.[10][12]

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